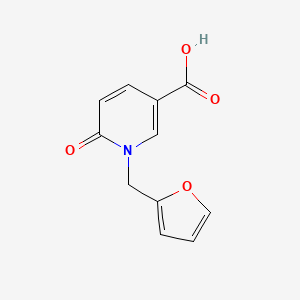
1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid is a heterocyclic compound that features both furan and pyridine rings in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid typically involves the reaction of furan derivatives with pyridine carboxylic acids. One common method includes the radical bromination of the methyl group of a furan derivative, followed by a series of reactions including phosphonation and condensation with pyridine carboxylic acids .
Industrial Production Methods: Industrial production methods for this compound often involve the use of biomass-derived furans. These methods are advantageous due to their lower cost and reduced environmental impact. The use of biocatalytic and fermentative processes has been explored to produce furan derivatives on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids.
Reduction: Reduction reactions can convert the furan ring into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include furanic acids, dihydrofuran derivatives, and various substituted furans .
Applications De Recherche Scientifique
1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of pharmaceuticals, resins, agrochemicals, and lacquers.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The compound’s anti-inflammatory effects are believed to result from its inhibition of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
2-Furoic acid: A simpler furan derivative used as a feedstock in organic synthesis.
5-Hydroxy-methylfurfural: A biomass-derived furan compound with applications in the production of biofuels and polymer precursors.
2,5-Furandicarboxylic acid: Another furan derivative used in the synthesis of biodegradable plastics.
Uniqueness: 1-(Furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid stands out due to its dual furan-pyridine structure, which imparts unique chemical properties and a broader range of applications compared to simpler furan derivatives .
Propriétés
Formule moléculaire |
C11H9NO4 |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
1-(furan-2-ylmethyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-10-4-3-8(11(14)15)6-12(10)7-9-2-1-5-16-9/h1-6H,7H2,(H,14,15) |
Clé InChI |
TVUHKJVYMSKICH-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CN2C=C(C=CC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


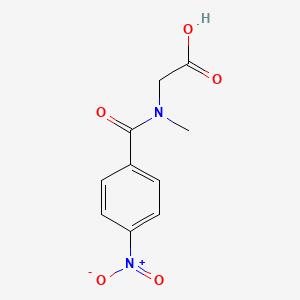
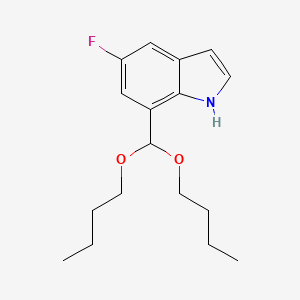


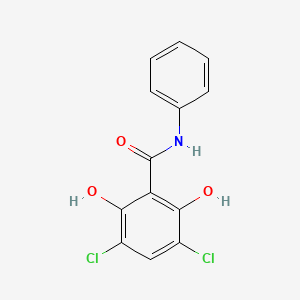

![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13881300.png)

![4-[Bis(2-ethoxyethyl)amino]-3-chlorobenzonitrile](/img/structure/B13881315.png)
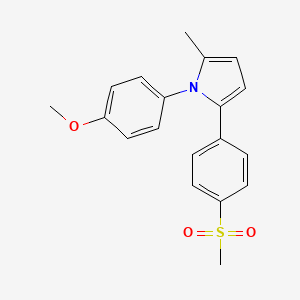
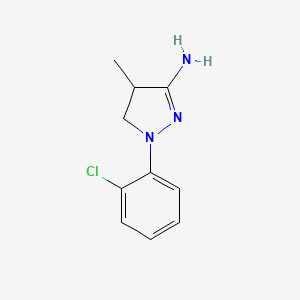
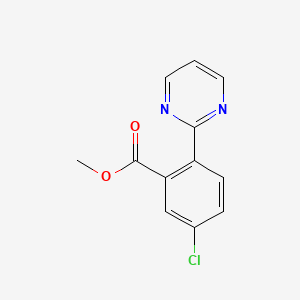

![[5-(morpholin-4-ylmethyl)-2H-triazol-4-yl]methanamine](/img/structure/B13881356.png)
